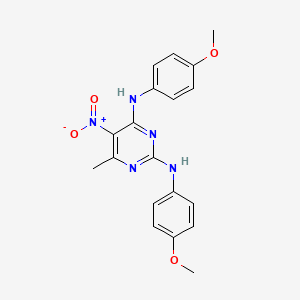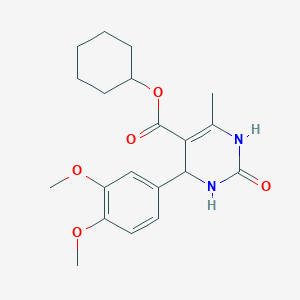![molecular formula C17H29N3O2 B5137414 N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea, also known as AEM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This molecule belongs to the class of adamantyl ureas and is characterized by its unique structure, which contains both an adamantyl group and a morpholine ring. In
作用機序
The mechanism of action of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the downregulation of various signaling pathways involved in cell growth and differentiation, ultimately resulting in the inhibition of cancer cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of CK2 activity, this compound has also been shown to inhibit the activity of other kinases such as CDK1 and CDK2, which are involved in cell cycle regulation. This compound has also been shown to induce the expression of various genes involved in apoptosis and cell cycle arrest, further highlighting its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea is its high selectivity for CK2, making it a potential therapeutic agent with minimal off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the exploration of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent for other diseases beyond cancer.
合成法
The synthesis of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea involves the reaction of 1-adamantylamine and 2-(4-morpholinyl)ethyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This method has been optimized to produce high yields of pure this compound with minimal impurities.
科学的研究の応用
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to have various scientific research applications. One of the most promising areas of research is its potential use as a selective inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes such as cell growth and differentiation and has been implicated in the development of various diseases such as cancer. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of CK2-related diseases.
特性
IUPAC Name |
1-(1-adamantyl)-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c21-16(18-1-2-20-3-5-22-6-4-20)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZNGKCSMPCPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)


![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)
![N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5137372.png)

![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5137380.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)

![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5137401.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
